molecular formula C23H17NO3 B4771503 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile

Cat. No. B4771503
M. Wt: 355.4 g/mol
InChI Key: ZYJQRBVEFBXEMJ-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDPA is a nitrile-containing compound that has a benzodioxole ring fused to a phenylacrylonitrile moiety.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile is not well understood, but it is believed to involve the interaction of the nitrile group with biological molecules such as proteins and enzymes. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, which may help to protect against oxidative stress and inflammation. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has also been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, possibly by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile in lab experiments is its versatility as a building block for the synthesis of organic semiconductors. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, making them suitable for use in a range of electronic devices. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile in lab experiments is its relatively high cost compared to other organic semiconductors.

Future Directions

There are several future directions for 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile research, including the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile and its derivatives, the investigation of its potential applications in other fields of scientific research, and the exploration of its mechanism of action. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, but there is still much to be learned about their performance and stability. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile and its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs).

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c24-14-20(19-8-11-22-23(13-19)27-16-26-22)12-17-6-9-21(10-7-17)25-15-18-4-2-1-3-5-18/h1-13H,15-16H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJQRBVEFBXEMJ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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